1-(2-Amino-3-methoxyphenyl)ethanone
Overview
Description
1-(2-Amino-3-methoxyphenyl)ethanone is a chemical compound with the molecular formula C9H11NO2 . It has a molecular weight of 165.189 Da .
Molecular Structure Analysis
The InChI code for 1-(2-Amino-3-methoxyphenyl)ethanone is 1S/C9H11NO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,10H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-(2-Amino-3-methoxyphenyl)ethanone is a solid at room temperature . It has a density of 1.1±0.1 g/cm3 . The boiling point is 277.2±20.0 °C at 760 mmHg .Scientific Research Applications
Food Flavoring and Fragrance
“1-(2-Amino-3-methoxyphenyl)ethanone”, also known as acetanisole, is used as a flavoring agent in food due to its sweet, vanilla-like aroma. It is also employed in the fragrance industry for its pleasant scent .
Cigarette Additive
Acetanisole is added to cigarettes to improve their aroma and taste, making them more appealing to smokers .
Synthesis of Coumarin Derivatives
This compound is involved in the synthesis of coumarin derivatives, which are important for their various biological activities and potential pharmaceutical applications .
Chiral Selective Synthesis
It serves as a starting material in transaminase-mediated chiral selective synthesis processes, which are crucial for producing enantiomerically pure compounds used in drugs .
Material Safety Data Sheets (MSDS)
The compound’s MSDS provides detailed information on handling, storage, and safety measures, which is essential for laboratory and industrial applications .
Molecular Simulations
The chemical structure of 1-(2-Amino-3-methoxyphenyl)ethanone is used in molecular simulations to understand its interactions and properties better. This can aid in drug design and other chemical research applications .
Safety and Hazards
properties
IUPAC Name |
1-(2-amino-3-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVYWYRETWKHDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546814 | |
Record name | 1-(2-Amino-3-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
42465-54-3 | |
Record name | 1-(2-Amino-3-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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